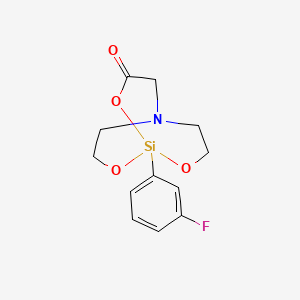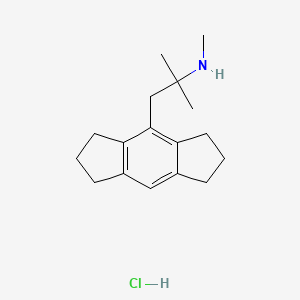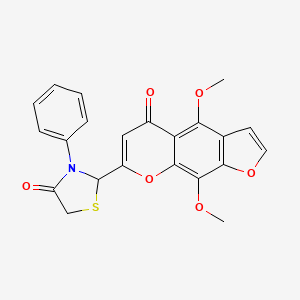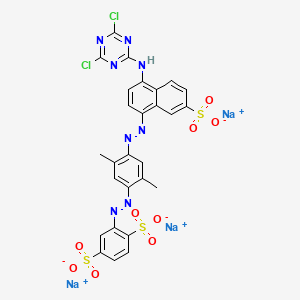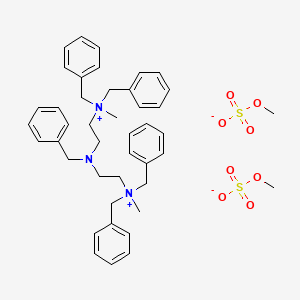
Benzenemethanaminium, N,N'-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) typically involves the reaction of benzenemethanamine with N-methyl-N-(phenylmethyl)amine under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) include:
- Benzenemethanaminium, N,N’-((methylimino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, methyl sulfate
- N,N’-((Benzylimino)diethylene)bis(dibenzylmethylammonium) bis(methyl sulfate).
Uniqueness
What sets Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) apart is its specific structural configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
73038-36-5 |
|---|---|
Molecular Formula |
C41H49N3.2CH3O4S C43H55N3O8S2 |
Molecular Weight |
806.0 g/mol |
IUPAC Name |
dibenzyl-[2-[benzyl-[2-[dibenzyl(methyl)azaniumyl]ethyl]amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C41H49N3.2CH4O4S/c1-43(33-38-20-10-4-11-21-38,34-39-22-12-5-13-23-39)30-28-42(32-37-18-8-3-9-19-37)29-31-44(2,35-40-24-14-6-15-25-40)36-41-26-16-7-17-27-41;2*1-5-6(2,3)4/h3-27H,28-36H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
OKZRBRKIYQYGEP-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](CCN(CC[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)(CC4=CC=CC=C4)CC5=CC=CC=C5.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


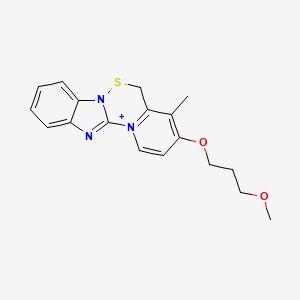

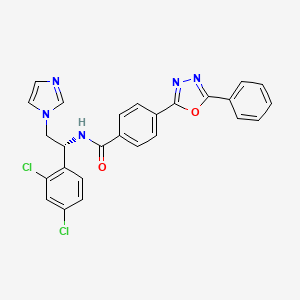
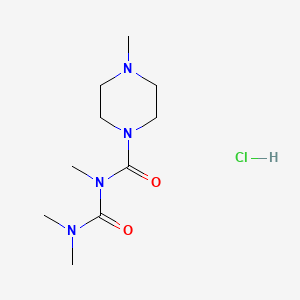
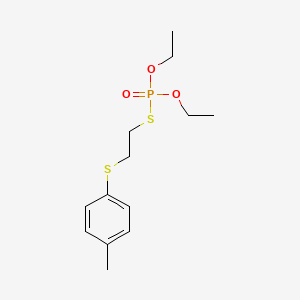
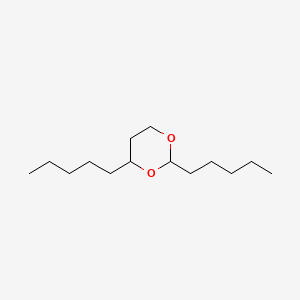
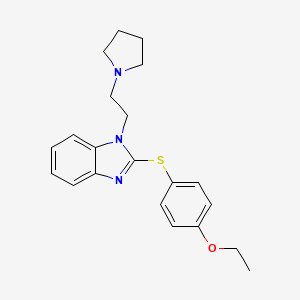
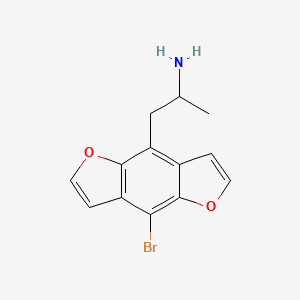
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
